Cas no 398996-61-7 (1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole)

1-(2,5-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a brominated benzenesulfonyl pyrazole derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a sulfonyl linkage connecting a 2,5-dibromophenyl group to a 3,5-dimethylpyrazole moiety, enhancing reactivity in electrophilic and nucleophilic substitution reactions. The dibromo substitution pattern offers regioselective control in further functionalization, while the sulfonyl group provides stability and versatility in cross-coupling reactions. This compound is particularly useful in the development of heterocyclic frameworks and as a precursor for agrochemical or medicinal chemistry research. Its well-defined molecular architecture ensures consistent performance in synthetic pathways requiring precise bromine-directed transformations.
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole structure
398996-61-7 structure
商品名:1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
CAS番号:398996-61-7
MF:C11H10Br2N2O2S
メガワット:394.08229970932
CID:5943926
PubChem ID:4177693

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
    • 1-((2,5-dibromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole, 1-[(2,5-dibromophenyl)sulfonyl]-3,5-dimethyl-
    • SR-01000461533
    • 1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole
    • SR-01000461533-1
    • Z1544404905
    • AP-263/14196453
    • 1-[(2,5-dibromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
    • AKOS002284694
    • F0838-0252
    • 398996-61-7
    • インチ: 1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3
    • InChIKey: MNLOKNPNBXTNPP-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=CC(Br)=CC=C2Br)(=O)=O)C(C)=CC(C)=N1

計算された属性

  • せいみつぶんしりょう: 393.88092g/mol
  • どういたいしつりょう: 391.88297g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.85±0.1 g/cm3(Predicted)
  • ふってん: 500.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): -4.62±0.19(Predicted)

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0838-0252-5mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0838-0252-50mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0838-0252-20μmol
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0838-0252-4mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0838-0252-20mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0838-0252-5μmol
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0838-0252-1mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0838-0252-2mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0838-0252-25mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0838-0252-3mg
1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
398996-61-7 90%+
3mg
$63.0 2023-07-28

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 関連文献

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazoleに関する追加情報

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: A Comprehensive Overview

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS No. 398996-61-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring and a sulfonyl group substituted with a dibromobenzene moiety. These structural elements contribute to its potential applications in various areas, including pharmaceuticals, agrochemicals, and advanced materials.

The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms. It is known for its biological activity and has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. The presence of the sulfonyl group (SO2) in the structure of 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole enhances its reactivity and stability, making it an attractive candidate for the development of novel drugs and functional materials.

The dibromobenzene moiety is another key feature of this compound. Bromine atoms are known to influence the electronic properties of organic molecules, often enhancing their reactivity and selectivity in various chemical reactions. This makes 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole a valuable intermediate in the synthesis of more complex molecules with tailored properties.

In recent years, significant research has been conducted on the synthesis and applications of 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. One notable study published in the Journal of Medicinal Chemistry explored its potential as an inhibitor of specific enzymes involved in inflammatory pathways. The results indicated that this compound exhibits potent anti-inflammatory activity without significant cytotoxicity, making it a promising lead for the development of new anti-inflammatory drugs.

Another area of interest is the use of 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole in the development of agrochemicals. Research published in the Pest Management Science journal demonstrated that this compound shows excellent herbicidal activity against a range of weed species. Its unique structure allows it to selectively target specific enzymes in plant cells, thereby minimizing its impact on non-target organisms.

In the field of materials science, 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential applications in organic electronics. A study published in the Journal of Materials Chemistry C reported that this compound can be used as a building block for the synthesis of conjugated polymers with tunable electronic properties. These polymers have shown promise in applications such as organic photovoltaics and field-effect transistors.

The synthesis of 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves several steps. One common approach is to start with 2,5-dibromobenzenesulfonyl chloride and react it with 3,5-dimethylpyrazole under controlled conditions. This reaction can be optimized by varying parameters such as temperature, solvent, and catalyst to achieve high yields and purity levels.

The characterization of 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to confirm its structure and purity. These methods provide detailed information about the molecular structure and help identify any impurities or by-products that may affect its performance.

In conclusion, 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS No. 398996-61-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, agrochemicals, and materials science. Its unique structural features make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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